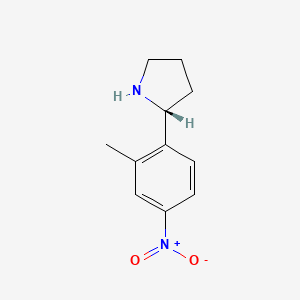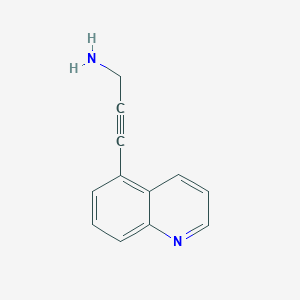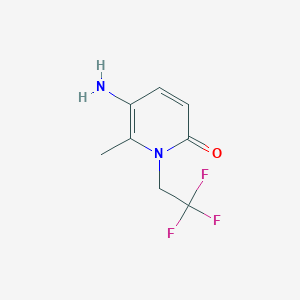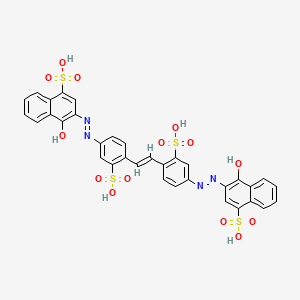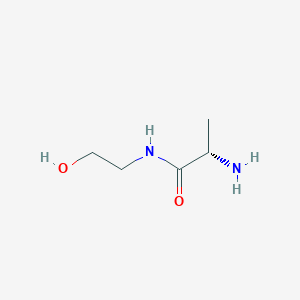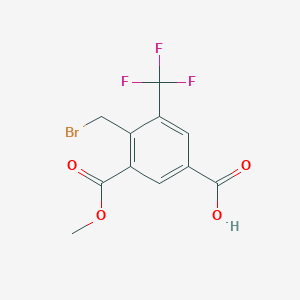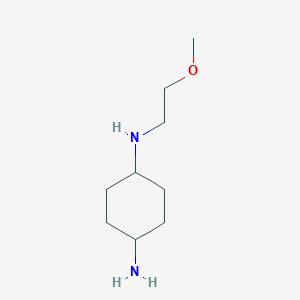
trans-N1-(2-methoxyethyl)cyclohexane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-N1-(2-methoxyethyl)cyclohexane-1,4-diamine: is an organic compound with the molecular formula C9H20N2O. This compound is characterized by the presence of a cyclohexane ring substituted with two amino groups and a methoxyethyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N1-(2-methoxyethyl)cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-N1-(2-methoxyethyl)cyclohexane-1,4-diamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Typical reagents include alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: trans-N1-(2-methoxyethyl)cyclohexane-1,4-diamine is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its role in drug design and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of trans-N1-(2-methoxyethyl)cyclohexane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. This binding can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
trans-1,2-Diaminocyclohexane: Similar in structure but lacks the methoxyethyl group.
trans-N,N’-Dimethylcyclohexane-1,2-diamine: Contains dimethyl groups instead of the methoxyethyl group.
trans-N,N’-Bis(9-phenyl-9-xanthenyl)cyclohexane-1,2-diamine: Contains bulky substituents, making it different in terms of steric properties.
Uniqueness: trans-N1-(2-methoxyethyl)cyclohexane-1,4-diamine is unique due to the presence of the methoxyethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
4-N-(2-methoxyethyl)cyclohexane-1,4-diamine |
InChI |
InChI=1S/C9H20N2O/c1-12-7-6-11-9-4-2-8(10)3-5-9/h8-9,11H,2-7,10H2,1H3 |
InChI Key |
VQJUFYBSQGAOAX-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


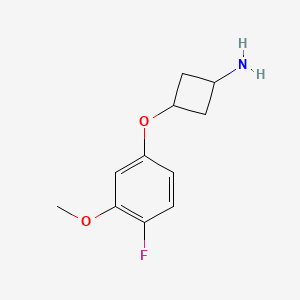
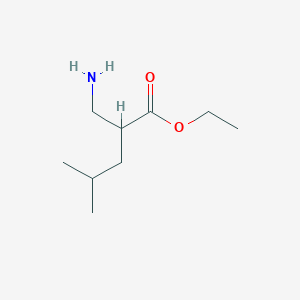
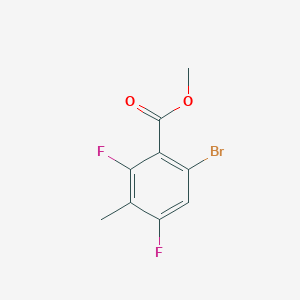
![2-[Cyano(ethyl)amino]ethan-1-ol](/img/structure/B13336498.png)


![3-[Bis(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B13336517.png)

